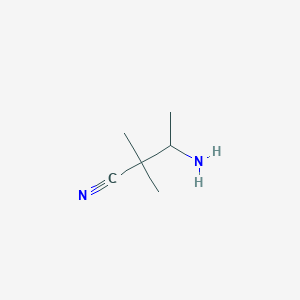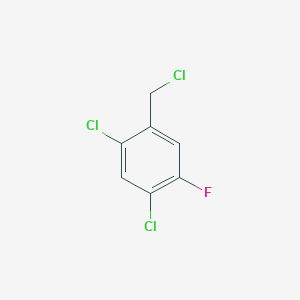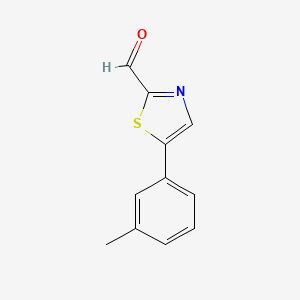
5-(m-Tolyl)thiazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a m-tolyl group at the 5-position and an aldehyde group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the m-tolyl and aldehyde groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the starting materials would include an appropriate α-haloketone and a thioamide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis or other cyclization methods that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-(m-Tolyl)thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic substitution can occur at the thiazole ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 5-(m-Tolyl)thiazole-2-carboxylic acid.
Reduction: 5-(m-Tolyl)thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(m-Tolyl)thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(m-Tolyl)thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiazolecarboxaldehyde: A simpler thiazole derivative with similar reactivity but lacking the m-tolyl group.
Benzothiazole derivatives: Compounds with a benzene ring fused to the thiazole ring, exhibiting different biological activities.
Thiazole-2-carboxylic acid: An oxidized form of thiazole-2-carbaldehyde with distinct chemical properties.
Uniqueness
5-(m-Tolyl)thiazole-2-carbaldehyde is unique due to the presence of the m-tolyl group, which can influence its reactivity and biological activity. This substitution can enhance its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H9NOS |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NOS/c1-8-3-2-4-9(5-8)10-6-12-11(7-13)14-10/h2-7H,1H3 |
InChI-Schlüssel |
PTFGPJGCHPKSGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CN=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


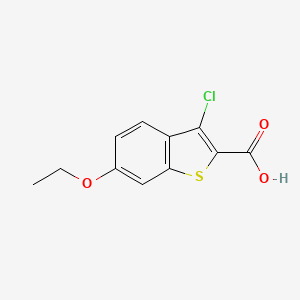
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
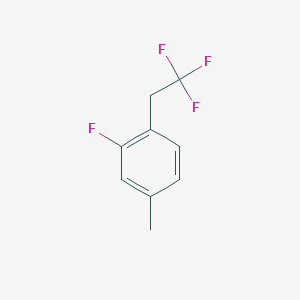
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
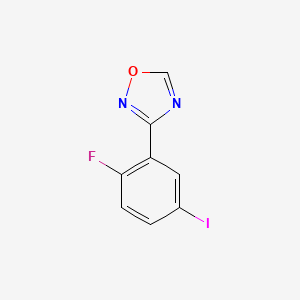
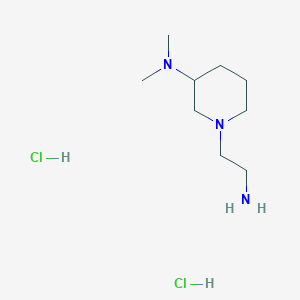
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
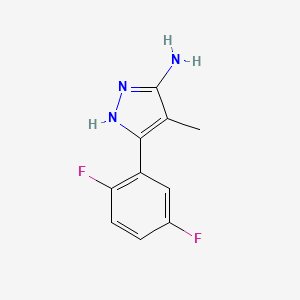
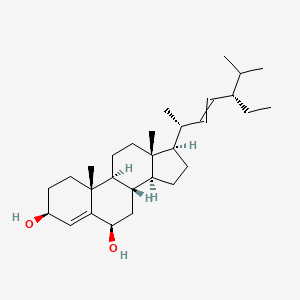


![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
